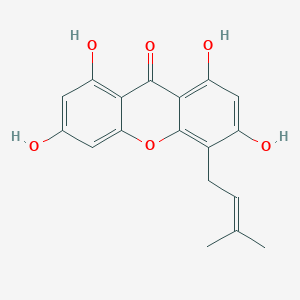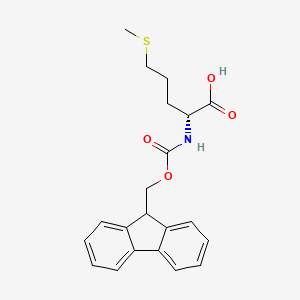
Fmoc-D-HoMet-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Homocysteine-OH is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Homocysteine-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homocysteine is protected using the Fmoc group. This is usually achieved by reacting D-homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Homocysteine-OH in high purity.
Industrial Production Methods
Industrial production of Fmoc-D-Homocysteine-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Homocysteine-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfoxides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields D-homocysteine.
Disulfides/Sulfoxides: Oxidation of the thiol group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-D-Homocysteine-OH is primarily used in peptide synthesis. Its Fmoc-protected form allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, peptides synthesized using Fmoc-D-Homocysteine-OH can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides containing D-homocysteine residues are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, Fmoc-D-Homocysteine-OH is used in the synthesis of peptide-based drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of peptides containing D-homocysteine residues involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, peptides may inhibit enzymes, block receptor-ligand interactions, or disrupt protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Methionine-OH: Similar in structure but contains a methyl group instead of a thiol group.
Fmoc-D-Cysteine-OH: Contains a thiol group but lacks the additional methylene group present in homocysteine.
Uniqueness
Fmoc-D-Homocysteine-OH is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications. Its structure enables the synthesis of peptides with specific properties and functionalities that are not achievable with other amino acids.
By understanding the properties and applications of Fmoc-D-Homocysteine-OH, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C21H23NO4S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
Clave InChI |
UHGACWRTDMBMEV-LJQANCHMSA-N |
SMILES isomérico |
CSCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)



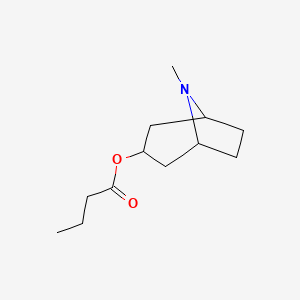

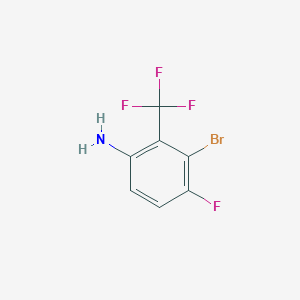

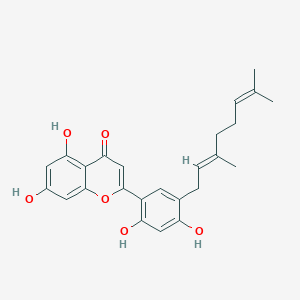
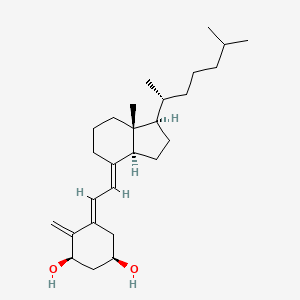
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
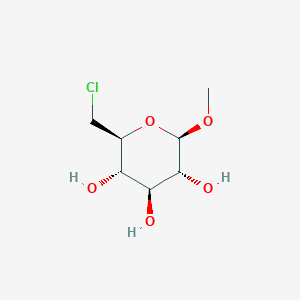
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
